6-Heptenal

Übersicht

Beschreibung

6-Heptenal is a compound that is not directly mentioned in the provided papers, but it is related to the compounds discussed in the context of synthesis and chemical properties. The papers provided focus on the synthesis of various organic compounds, some of which are analogs of 6-heptenal or involve similar carbon chain lengths and functional groups.

Synthesis Analysis

The synthesis of compounds related to 6-heptenal involves several steps, including lithiation, reaction with aldehydes, acetylation, and hydrogenolysis. For instance, the synthesis of 6-benzyl analogs of HEPT compounds involves lithiation of uracil derivatives and subsequent reactions with aryl aldehydes, followed by acetylation and Pd-catalyzed hydrogenolysis . Another method includes the synthesis of 6,6,6-2H3-2E-hexenal, which is achieved by reacting n-propyl magnesium bromide with a trimethylsiloxy-2-propenal . Additionally, the synthesis of 2,6-Dimethyl-5-Heptenal is performed via Darzens condensation, hydrolysis, acidification, and decarboxylation, with an overall yield of 76.6% .

Molecular Structure Analysis

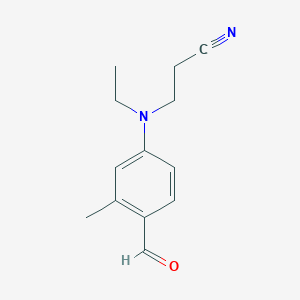

The molecular structure of compounds similar to 6-heptenal is characterized by the presence of a heptane backbone with various functional groups attached. For example, the structure of 6-benzyl analogs of HEPT includes a uracil ring with a benzyl group and an alkoxymethyl group at different positions . The structure of 6,6,6-2H3-2E-hexenal includes a hexenal backbone with deuterium atoms, indicating isotopic labeling .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. Lithiation is a common step used to activate positions on a molecule for further reaction . The Darzens condensation is another reaction used to form an α,β-epoxy ester, which is a key intermediate in the synthesis of 2,6-Dimethyl-5-Heptenal . The use of ultrasound in synthesis indicates that non-conventional energy sources can be employed to drive chemical reactions, as seen in the synthesis of monocyclic norsesquiterpenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 6-heptenal are determined by their molecular structure. For example, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant are important for predicting the behavior of compounds like 4-(3',6'-dimethyl-3'-heptyl)phenol in aquatic ecosystems . These properties are crucial for understanding the environmental impact and the biological activity of the compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions : 6-Heptenal is used in various chemical syntheses and reactions. For instance, Xie Feng (2011) describes the synthesis of 2,6-Dimethyl-5-Heptenal from 6-Methyl-5-hepten-2-one, highlighting a process for decarboxylation with an overall yield of 76.6% (Xie Feng, 2011). Trzeciak and Ziółkowski (1994) discuss the hydroformylation of 1,5-hexadiene, catalyzed by certain Rhodium complexes, leading to the formation of products including 6-Heptenal (Trzeciak & Ziółkowski, 1994).

Pharmaceutical Research : In the pharmaceutical sector, 6-Heptenal derivatives have been studied for their anti-viral properties, especially against HIV-1. For instance, Tanaka et al. (2010) synthesized 6-benzyl analogs of HEPT showing potent anti-HIV-1 activity (Tanaka et al., 2010). Baba et al. (1989) identified a novel 6-substituted acyclouridine derivative, HEPT, as a potent inhibitor of HIV-1 (Baba et al., 1989).

Food Science and Sensory Analysis : 6-Heptenal and its derivatives are significant in food science, particularly in understanding flavors and off-flavors. Hoffmann and Meijboom (1968) isolated isomeric 4-heptenals from beef and mutton tallow, contributing to understanding the flavor components in meats (Hoffmann & Meijboom, 1968). Venkateshwarlu et al. (2004) studied the impact of volatile lipid oxidation products, including 4-heptenal, on fishy and metallic off-flavors in food (Venkateshwarlu et al., 2004).

Environmental Science : In the context of environmental science, the reactions of compounds like 6-Methyl-5-hepten-2-one, a derivative of 6-Heptenal, with atmospheric constituents have been studied. Smith et al. (1996) investigated the gas-phase reactions of this compound with radicals and ozone, contributing to understanding atmospheric chemistry processes (Smith et al., 1996).

Materials Science : In materials science, the use of 6-Heptenal derivatives in the development of bioreactors and other materials has been explored. For example, De Bartolo et al. (2006) tested an oxygen-permeable membrane bioreactor utilizing human hepatocytes, which involved the use of various therapeutic molecules, potentially including derivatives of 6-Heptenal (De Bartolo et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

hept-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXPXHVBWFDRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

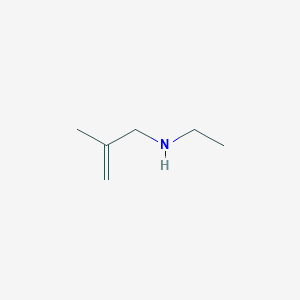

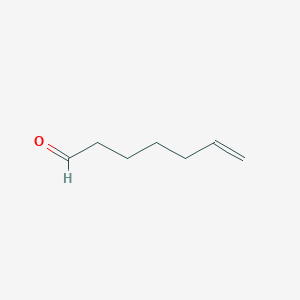

C=CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415269 | |

| Record name | 6-heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Heptenal | |

CAS RN |

17206-61-0 | |

| Record name | 6-heptenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of 6-heptenal in organic synthesis?

A1: 6-Heptenal serves as a versatile building block in organic synthesis, particularly for constructing complex natural products. Its structure, featuring both an aldehyde and a terminal alkene, allows for various chemical transformations. For example, researchers have utilized 6-heptenal in the synthesis of (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a component of the California red scale pheromone []. Additionally, it serves as a starting material in the total synthesis of (3R, 4S)-4-hydroxylasiodiplodin, where it undergoes reactions like Wittig reaction, Sharpless epoxidation, and ring-closing metathesis [].

Q2: Can you elaborate on the stereoselective reactions involving 6-heptenal derivatives?

A2: 6-Heptenal derivatives, like 5-oxo-6-heptenals, participate in intramolecular cycloaddition reactions with azomethine ylides []. These reactions demonstrate remarkable stereoselectivity, influenced by the type of azomethine ylide and the length of the intervening chain. For instance, using 2-phenyl-4-thiazolidinecarboxylic acid or its methyl ester as a precursor to the azomethine ylide results in exceptionally high diastereofacial selectivity during the cycloaddition [].

Q3: How is 6-heptenal used in the synthesis of chiral molecules?

A3: Researchers have successfully employed 6-heptenal derivatives, specifically 2-hydroxy-2,6-dimethyl-6-heptenal, in the asymmetric synthesis of both enantiomers of frontalin, a pheromone []. This synthesis utilizes (S)-2-(anilinomethyl)pyrrolidine as a chiral auxiliary, leading to the formation of the target enantiomers in high optical yields []. A similar approach utilizing the same chiral auxiliary was also used to synthesize (−)-Malyngolide from (S)-2-hydroxy-2-nonyl-6-heptenal [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)